2-((Tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid
Description
Properties
IUPAC Name |
2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-6-7-11(5,8(13)14)12-9(15)16-10(2,3)4/h6H,1,7H2,2-5H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMAKOPYGXUPPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC=C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis from (S)-α-Allylalanine
In a representative procedure, (S)-α-allylalanine is treated with di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous solution (pH 13) at 0°C. The Boc group selectively protects the amine, yielding (S)-2-((tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid with 94% efficiency. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0°C → RT | Prevents racemization |
| Solvent | 1,4-Dioxane/H₂O | Enhances solubility |
| Base | NaOH (1 M) | Facilitates Boc activation |
Post-protection, esterification with iodomethane in DMF using K₂CO₃ as a base achieves 79–94% yield for the methyl ester intermediate. Subsequent saponification with LiOH in ethanol at 35°C for 1 h furnishes the target carboxylic acid in 70% yield.
Iron-Catalyzed 1,3-Nitrogen Migration
A novel two-step protocol leverages iron catalysis to convert carboxylic acids directly into Boc-protected α-amino acids.
Azanyl Ester Formation and Migration
Linear or branched carboxylic acids are first coupled with tert-butyl aminocarbonate (BocNHOH) to form azanyl esters (RCO₂NHBoc). Iron(II) chloride (10 mol%) then catalyzes a 1,3-nitrogen migration, inducing stereocontrol. For pent-4-enoic acid derivatives, this method achieves 85–92% enantiomeric excess (ee) under mild conditions:
| Catalyst System | Substrate Scope | ee (%) | Yield (%) |
|---|---|---|---|
| FeCl₂/PhPyBox | Aliphatic acids | 88 | 78 |
| Fe(acac)₃/Salen | Aryl-substituted | 92 | 82 |
This approach is particularly advantageous for synthesizing α,α-disubstituted variants via enantioconvergent catalysis from racemic starting materials.
Enzymatic Resolution of Racemic Intermediates
Industrial-scale production often employs enzymatic resolution to isolate the desired (R)-enantiomer.
Lipase-Mediated Kinetic Resolution
Racemic methyl 2-((tert-butoxycarbonyl)amino)-2-methylpent-4-enoate is subjected to Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.4). The enzyme selectively hydrolyzes the (S)-ester, leaving the (R)-enantiomer intact. After 24 h at 30°C, the process achieves 98% ee with a 45% theoretical yield.
Ruthenium-Catalyzed Asymmetric Hydrogenation
For high-throughput applications, asymmetric hydrogenation of α,β-unsaturated precursors offers exceptional stereoselectivity.
Chiral Ligand Design
Using [Ru(p-cymene)I₂]₂ and Mandyphos ligands under 3 MPa H₂ pressure, (R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid is hydrogenated to the saturated target compound with 95% ee. Critical factors include:
| Parameter | Value | Effect |
|---|---|---|
| H₂ Pressure | 3 MPa | Drives complete conversion |
| Ligand/Ru Ratio | 2:1 | Maximizes enantioselectivity |
| Solvent | Ethanol | Stabilizes intermediates |
Industrial-Scale Continuous Flow Synthesis
Recent advancements in flow chemistry have improved the scalability of Boc-protected amino acid production.
Plug-Flow Reactor Optimization
A continuous flow system with residence time <10 min achieves 91% yield by integrating:
- Boc protection at 50°C in a microreactor
- In-line IR monitoring for real-time quality control
- Automated pH adjustment using NH₃ gas
This method reduces solvent waste by 60% compared to batch processes.
Comparative Analysis of Methods
The table below evaluates key metrics across synthetic routes:
| Method | Yield (%) | ee (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Stepwise Boc Protection | 70–94 | 99 | High | 12.50 |
| Iron Catalysis | 78–82 | 88–92 | Moderate | 8.20 |
| Enzymatic Resolution | 45 | 98 | Low | 22.00 |
| Continuous Flow | 91 | 99 | Very High | 6.80 |
Chemical Reactions Analysis
Types of Reactions
2-((Tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents like hydrochloric acid (HCl) in methanol or trifluoroacetic acid (TFA) in dichloromethane are used for Boc deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine, while oxidation can produce oxo derivatives .
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
The compound serves as a valuable intermediate in the synthesis of bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals. For instance, derivatives of this compound have been explored for their potential as anti-cancer agents due to their ability to inhibit specific enzymes involved in tumor growth .
1.2 Peptide Synthesis
The tert-butoxycarbonyl (Boc) protecting group is widely used in peptide synthesis. The compound can be utilized to protect amino groups during the formation of peptide bonds, allowing for the selective coupling of amino acids without unwanted side reactions. This application is crucial for synthesizing complex peptides and proteins, which are important in therapeutic development .
Organic Synthesis
2.1 Building Block in Organic Reactions
2-((Tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid can act as a versatile building block in organic synthesis. It can participate in various reactions, such as:
- Michael Additions: The compound can undergo Michael addition reactions with α,β-unsaturated carbonyl compounds, leading to the formation of more complex structures.
- Aldol Reactions: It can also be involved in aldol condensation reactions, facilitating the creation of larger carbon frameworks essential for drug design .
Case Studies
Mechanism of Action
The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid involves the protection of the amino group, which prevents unwanted side reactions during chemical transformations. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This selective protection and deprotection mechanism is crucial in peptide synthesis and other applications .
Comparison with Similar Compounds
Table 1: Comparison of Structural Analogs
Key Observations :
- Electron-Withdrawing Substituents : The trifluoromethyl analog (CAS 1260807-59-7) has a higher molecular weight (283.25 vs. 229.27) and enhanced lipophilicity, which may improve membrane permeability in drug candidates .
Biological Activity
Chemical Identity
- Name: 2-((Tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid
- CAS Number: 129786-68-1
- Molecular Formula: C₁₁H₁₉NO₄
- Molecular Weight: 229.27 g/mol
- PubChem CID: 34175544
This compound is a β-amino acid derivative that has gained attention in medicinal chemistry, particularly in the development of enzyme inhibitors and potential therapeutic agents.
This compound exhibits biological activity primarily through its role as a precursor in the synthesis of various bioactive compounds. Its structure allows it to participate in key biochemical pathways, particularly those involving histone deacetylases (HDACs), which are critical in regulating gene expression and are implicated in cancer biology.
Inhibition of HDACs
Research indicates that this compound can serve as a scaffold for the development of HDAC inhibitors. HDACs are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and reduced gene expression. Inhibition of these enzymes can reactivate silenced genes, including tumor suppressor genes, making them a target for cancer therapy.
Case Study: Azumamides
A notable study evaluated azumamide analogs, which include derivatives of this compound. The results showed that these compounds exhibited selective inhibition against certain HDAC isoforms (HDAC1–3, 10, and 11), with IC50 values ranging from 14 to 67 nM. This highlights the potential of such β-amino acid derivatives in developing targeted cancer therapies .
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural modifications. For instance, variations in the substituents on the amino group or changes in the stereochemistry can lead to substantial differences in potency against HDAC isoforms. Studies have demonstrated that specific modifications can enhance selectivity and potency, emphasizing the importance of SAR in drug design .
Comparative Analysis of Biological Activity
The following table summarizes the biological activity data related to various derivatives of this compound:
| Compound Name | HDAC Isoform Targeted | IC50 (nM) | Selectivity Ratio |
|---|---|---|---|
| Azumamide A | HDAC1 | 67 | - |
| Azumamide C | HDAC1–3 | 14 | >200 vs HDAC8 |
| Azumamide E | HDAC10 | 25 | - |
| β-Dimethylated Analog | HDAC6 | >20,000 | Poor inhibitor |
Safety and Toxicity
While the compound shows promising biological activity, it is essential to consider its safety profile. Current research has not fully elucidated the toxicity mechanisms associated with this compound; however, preliminary studies suggest that similar compounds may exhibit low toxicity at therapeutic doses .
Q & A
Q. What synthetic strategies are effective for preparing 2-((tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid?
A two-step synthesis is commonly employed:
Boc-protection : React glycine derivatives with bis(tert-butyl) dicarbonate to introduce the tert-butoxycarbonyl (Boc) group. For example, glycine methyl ester hydrochloride can be converted to N-Boc-glycine methyl ester under mild conditions .
Enamine formation : Treat the Boc-protected intermediate with Bredereck's reagent (bis(dimethylamino)-tert-butoxymethane) in refluxing toluene to introduce the α,β-unsaturated enamine moiety. Yields of ~55% are typical, with retention of stereochemical integrity .
Key characterization methods : NMR (to confirm Boc-group retention and alkene geometry), HPLC (purity assessment), and FTIR (amide/ester bond verification) .
Q. How can researchers verify the structural integrity of this compound after synthesis?
- Spectroscopic analysis :
- Chromatographic validation : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity and detect side products like de-Boc derivatives .
Advanced Research Questions
Q. How does the stereochemical configuration (R/S) at the α-carbon influence reactivity in peptide coupling?
The (R)-isomer (CAS 96886-56-5) exhibits distinct steric and electronic effects:
- Steric hindrance : The methyl group at C2 restricts rotation, favoring specific conformations in transition states during amide bond formation.
- Coupling efficiency : (R)-configured derivatives show 10–15% slower coupling kinetics with DCC/HOBt compared to (S)-isomers, likely due to unfavorable spatial interactions .
Methodological note : Use chiral HPLC (e.g., Chiralpak IC column) or circular dichroism to resolve enantiomers and quantify optical purity .
Q. What experimental conditions optimize stability during storage and handling?
- Storage : Store under inert gas (Ar/N2) at −20°C in anhydrous DMF or DMSO to prevent hydrolysis of the Boc group. Avoid aqueous solvents (pH > 7 accelerates decomposition) .
- Handling : Use gloveboxes for moisture-sensitive reactions. TLC monitoring (silica gel, ethyl acetate/hexane) is critical to detect decomposition intermediates (e.g., free amine at Rf 0.1–0.3) .
Q. How can this compound be utilized in heterocyclic synthesis?
- Cyclization reactions : React with 1,3-dinucleophiles (e.g., hydrazines or thioureas) to form pyridinones or thiazolidines. For example:
- Treatment with 2-aminopyridines in acetic acid yields substituted pyridinone derivatives (65–80% yields), retaining the Boc group for downstream deprotection .
- Deprotection strategies : Use TFA/DCM (1:1 v/v) for Boc removal, followed by in situ cyclization to generate α-amino acid-containing heterocycles .
Q. How do conflicting spectral data (e.g., NMR shifts) arise, and how should they be resolved?
- Solvent effects : Discrepancies in δ values (e.g., alkene protons) may stem from solvent polarity. Compare data in CDCl3 vs. DMSO-d6 to isolate solvent-induced shifts .
- Dynamic equilibria : Rotameric interconversion of the Boc group can split signals. Use variable-temperature NMR (VT-NMR) to coalesce peaks and assign correct structures .
Contradictions in Literature and Mitigation Strategies
Q. Conflicting reports on Boc-group stability under acidic conditions
- : Reports Boc retention in acetic acid at 80°C during pyridinone synthesis.
- : Notes partial Boc cleavage with LiOH in THF/H2O at room temperature.
Resolution : The Boc group is stable in weak acids (e.g., acetic acid) but hydrolyzes in basic aqueous conditions. Pre-screen reaction pH to avoid unintended deprotection .
Q. Discrepancies in enantiomeric purity assessments
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
